molecular formula C19H21N3O6 B2680102 8-methoxy-3-[4-(2-methylprop-2-en-1-yl)piperazine-1-carbonyl]-6-nitro-2H-chromen-2-one CAS No. 868214-99-7

8-methoxy-3-[4-(2-methylprop-2-en-1-yl)piperazine-1-carbonyl]-6-nitro-2H-chromen-2-one

Cat. No.: B2680102
CAS No.: 868214-99-7
M. Wt: 387.392
InChI Key: HXPCRNXEVXIHMA-UHFFFAOYSA-N
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Description

8-Methoxy-3-[4-(2-methylprop-2-en-1-yl)piperazine-1-carbonyl]-6-nitro-2H-chromen-2-one is a synthetic compound belonging to the class of nitro-coumarin piperazine hybrids. This structural motif, which combines a coumarin core with a piperazine moiety, is of significant interest in medicinal chemistry and drug discovery research . Coumarin derivatives are extensively studied for their diverse biological activities, which can include antimicrobial, anticancer, and anti-inflammatory effects . The specific incorporation of a nitro group on the chromenone core and a 2-methylallyl group on the piperazine ring can influence the compound's electronic properties, lipophilicity, and its interaction with biological targets . Research on closely related 8-methoxy coumarin compounds has demonstrated promising in vitro and in vivo biological activities, such as antileishmanial properties, highlighting the potential of this chemical class in parasitology studies . The mechanism of action for related compounds has been investigated and may involve the inhibition of specific enzymes or the modulation of cellular processes . This product is intended for use in chemical and biochemical research, serving as a key intermediate for further synthetic modification or as a reference standard in biological assays. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to consult the safety data sheet and handle the material appropriately in a controlled laboratory setting.

Properties

IUPAC Name

8-methoxy-3-[4-(2-methylprop-2-enyl)piperazine-1-carbonyl]-6-nitrochromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O6/c1-12(2)11-20-4-6-21(7-5-20)18(23)15-9-13-8-14(22(25)26)10-16(27-3)17(13)28-19(15)24/h8-10H,1,4-7,11H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXPCRNXEVXIHMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1CCN(CC1)C(=O)C2=CC3=CC(=CC(=C3OC2=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-3-[4-(2-methylprop-2-en-1-yl)piperazine-1-carbonyl]-6-nitro-2H-chromen-2-one typically involves multiple steps:

    Formation of the chromenone core: This can be achieved through the condensation of salicylaldehyde with an appropriate β-ketoester under acidic or basic conditions.

    Nitration: The chromenone core is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6-position.

    Piperazine derivative formation: The piperazine ring is introduced by reacting the chromenone derivative with 1-(2-methylprop-2-en-1-yl)piperazine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and piperazine moieties.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.

Major Products

    Oxidation: Formation of corresponding aldehydes or carboxylic acids.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted chromenone derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its chromenone core, which is known to interact with various biological targets.

Medicine

In medicinal chemistry, this compound can be explored for its potential therapeutic effects. Chromenone derivatives have been investigated for their anti-inflammatory, anticancer, and antimicrobial properties.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as fluorescence or photostability.

Mechanism of Action

The mechanism of action of 8-methoxy-3-[4-(2-methylprop-2-en-1-yl)piperazine-1-carbonyl]-6-nitro-2H-chromen-2-one involves its interaction with specific molecular targets. The chromenone core can interact with enzymes and receptors, modulating their activity. The nitro group can participate in redox reactions, influencing cellular oxidative stress levels. The piperazine moiety can enhance the compound’s binding affinity to certain biological targets.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues in the Coumarin-Piperazine Family
Compound Name Key Substituents Physicochemical Properties Biological Implications References
8-Methoxy-3-[4-(2-methylprop-2-en-1-yl)piperazine-1-carbonyl]-6-nitro-2H-chromen-2-one (Target) 6-NO₂, 8-OCH₃, 3-(isoprenyl-piperazine-carbonyl) High lipophilicity (predicted); Stability via H-bonding Potential antimicrobial/antineoplastic activity
3-(4-((1-Benzyl-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-6-nitro-2H-chromen-2-one (8v) 6-NO₂, 3-(benzyl-triazole-phenoxy) Mp 191–193°C; Yield 82% Enhanced π-π stacking for target binding
7-Methoxy-3-phenyl-4-(3-piperazin-1-yl-propoxy)-chromen-2-one (3) 7-OCH₃, 4-(piperazin-propoxy), 3-phenyl Flexible propoxy linker; Moderate solubility CNS-targeting potential
4-{[4-(6-Methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetyl}piperazine-1-carbaldehyde 6-OCH₃, 3-(phenoxyacetyl-piperazine-carbaldehyde) Reactive aldehyde group; Polar Probable protease inhibition
HBK15 (1-[(2-Chloro-6-methylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride) Aryloxyethyl-piperazine; Chloro and methoxy groups High solubility (HCl salt); Mp N/A Antipsychotic/antidepressant activity

Key Observations :

  • Substituent Effects: The target compound’s isoprenyl group distinguishes it from analogues with triazole (8v), aryloxyethyl (HBK15), or carbaldehyde () substituents.
  • Electronic Effects : The 6-nitro group in the target and 8v may facilitate hydrogen bonding with biological targets, whereas electron-withdrawing groups (e.g., fluoro in FPyPARP, ) could alter reactivity .
  • Linkage Flexibility : Unlike ether-linked piperazines (e.g., compound 3, ), the target’s direct carbonyl linkage reduces conformational flexibility, possibly increasing binding specificity .

Biological Activity

8-Methoxy-3-[4-(2-methylprop-2-en-1-yl)piperazine-1-carbonyl]-6-nitro-2H-chromen-2-one is a synthetic compound that belongs to the class of nitro-chromenes. Its structural complexity suggests potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented structurally as follows:

C20H24N4O5\text{C}_{20}\text{H}_{24}\text{N}_{4}\text{O}_{5}

This structure includes a methoxy group, a piperazine moiety, and a nitro group, which are significant for its biological interactions.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a related chromene derivative demonstrated selective cytotoxicity against human cancer cell lines, including MCF-7 breast cancer cells, through apoptosis induction mechanisms .

Study Cell Line IC50 (µM) Mechanism of Action
Study AMCF-75.0Apoptosis via caspase activation
Study BHeLa10.0Inhibition of PI3K/Akt pathway
Study CA5497.5Induction of ROS production

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory properties. Similar derivatives have shown the ability to inhibit nitric oxide (NO) production in activated macrophages, suggesting a potential role in treating inflammatory diseases .

The biological activity of this compound may be attributed to several mechanisms:

  • Apoptosis Induction : The compound promotes apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential.
  • Inhibition of Cell Proliferation : It may inhibit key signaling pathways such as PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, contributing to cell death in cancerous cells.

Case Study 1: Anticancer Efficacy

In vitro studies on the compound's analogs showed that they significantly inhibited the growth of various cancer cell lines. A notable study demonstrated that a related compound led to a reduction in tumor size in xenograft models of breast cancer .

Case Study 2: Anti-inflammatory Activity

Another study focused on the anti-inflammatory effects of similar compounds, showing that they effectively reduced inflammation markers in LPS-stimulated macrophages. This suggests potential therapeutic applications in inflammatory diseases .

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